2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde
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Overview
Description
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde is a complex organic compound that belongs to the class of thiochromenes Thiochromenes are sulfur-containing heterocyclic compounds known for their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with thiochromene derivatives under controlled conditions. The reaction conditions often involve the use of catalysts such as acids or bases to facilitate the formation of the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired compound from reaction mixtures. Industrial methods also focus on cost-effectiveness and scalability to meet the demands of various applications.
Chemical Reactions Analysis
Types of Reactions
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(5-Hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde include other thiochromene derivatives and sulfur-containing heterocycles. Examples include:
- 2-Hydroxy-5-(3,5,7-trihydroxy-4-oxo-4H-chromen-2-yl)phenyl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate
- (5-Hydroxy-4-oxo-2-styryl-4H-pyridin-1-yl)-acetic acid
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct properties and reactivity. Its combination of functional groups and heterocyclic framework makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H10O3S |
---|---|
Molecular Weight |
222.26 g/mol |
IUPAC Name |
2-(5-hydroxy-4-oxo-2,3-dihydrothiochromen-2-yl)acetaldehyde |
InChI |
InChI=1S/C11H10O3S/c12-5-4-7-6-9(14)11-8(13)2-1-3-10(11)15-7/h1-3,5,7,13H,4,6H2 |
InChI Key |
LMAUFIVWQOTBKF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SC2=CC=CC(=C2C1=O)O)CC=O |
Origin of Product |
United States |
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